molecular formula C11H10N2 B13881094 1H-Indole-3-carbonitrile, 1,5-dimethyl-

1H-Indole-3-carbonitrile, 1,5-dimethyl-

Cat. No.: B13881094
M. Wt: 170.21 g/mol
InChI Key: HPMXXIBWBXJRDE-UHFFFAOYSA-N
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Description

1H-Indole-3-carbonitrile, 1,5-dimethyl- is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

The synthesis of indole derivatives, including 1H-Indole-3-carbonitrile, 1,5-dimethyl-, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to produce the indole core . Industrial production methods may involve optimizing reaction conditions to achieve higher yields and purity. For example, using methanesulfonic acid under reflux conditions in methanol can yield high-purity indole derivatives .

Chemical Reactions Analysis

1H-Indole-3-carbonitrile, 1,5-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. .

Major products formed from these reactions include substituted indoles, which can have enhanced biological activities or different chemical properties.

Scientific Research Applications

1H-Indole-3-carbonitrile, 1,5-dimethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Indole-3-carbonitrile, 1,5-dimethyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like glycogen synthase kinase 3β (GSK-3) or inosine monophosphate dehydrogenase (IMPDH), leading to various biological effects . The compound’s structure allows it to bind with high affinity to these targets, modulating their activity and resulting in therapeutic outcomes.

Comparison with Similar Compounds

1H-Indole-3-carbonitrile, 1,5-dimethyl- can be compared with other indole derivatives such as:

The uniqueness of 1H-Indole-3-carbonitrile, 1,5-dimethyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H10N2

Molecular Weight

170.21 g/mol

IUPAC Name

1,5-dimethylindole-3-carbonitrile

InChI

InChI=1S/C11H10N2/c1-8-3-4-11-10(5-8)9(6-12)7-13(11)2/h3-5,7H,1-2H3

InChI Key

HPMXXIBWBXJRDE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C2C#N)C

Origin of Product

United States

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